Home > Products > Screening Compounds P30136 > [Pro3]-GIP (Mouse)
[Pro3]-GIP (Mouse) -

[Pro3]-GIP (Mouse)

Catalog Number: EVT-1493346
CAS Number:
Molecular Formula: C225H342N62O64S
Molecular Weight: 4971.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GIP receptor antagonist (IC50 = 2.6μM). Inhibits GIP-stimulated insulin release from pancreatic β cells in vitro. In ob/ob mice, blocks the effects of GIP on insulin release and plasma glucose levels. Also improves intraperitoneal glucose tolerance, insulin sensitivity, and glucose response to feeding in ob/ob mice.
Overview

[Pro3]-Gastric Inhibitory Polypeptide (Mouse) is a peptide compound that acts as a receptor antagonist for the gastric inhibitory polypeptide receptor. It is derived from the natural form of gastric inhibitory polypeptide but modified to enhance its antagonistic properties. This compound has garnered attention in metabolic research, particularly in studies related to obesity and diabetes.

Source and Classification

[Pro3]-Gastric Inhibitory Polypeptide is classified as a peptide antagonist targeting the gastric inhibitory polypeptide receptor, which is involved in insulin secretion and glucose metabolism. This compound is synthesized for research purposes and is primarily used in animal models, particularly in studies involving mice.

Synthesis Analysis

Methods and Technical Details

The synthesis of [Pro3]-Gastric Inhibitory Polypeptide typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

After the desired sequence is synthesized, the peptide is cleaved from the resin using cleavage agents such as trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 95% .

Molecular Structure Analysis

Structure and Data

The molecular structure of [Pro3]-Gastric Inhibitory Polypeptide includes a sequence of amino acids with a specific modification at the proline position (the third position). The structural formula can be represented as follows:

  • Amino Acid Sequence: The sequence consists of various amino acids that contribute to its biological activity.
  • Molecular Weight: The molecular weight of [Pro3]-Gastric Inhibitory Polypeptide is approximately 145 Da for the modified form.

The structure influences its binding affinity and specificity towards the gastric inhibitory polypeptide receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Upon administration, [Pro3]-Gastric Inhibitory Polypeptide interacts with the gastric inhibitory polypeptide receptor, inhibiting its normal function. This inhibition leads to a decrease in insulin release from pancreatic beta cells, which can be beneficial in models of obesity and insulin resistance.

In vitro studies have shown that [Pro3]-Gastric Inhibitory Polypeptide has an IC50 value of approximately 2.6 μM, indicating its potency as an antagonist at the receptor level .

Mechanism of Action

Process and Data

The mechanism by which [Pro3]-Gastric Inhibitory Polypeptide exerts its effects involves competitive antagonism at the gastric inhibitory polypeptide receptor. By binding to this receptor, it prevents the natural ligand (gastric inhibitory polypeptide) from exerting its insulinotropic effects. This leads to:

  • Reduced Insulin Secretion: The inhibition of gastric inhibitory polypeptide signaling results in lower insulin levels during glucose challenges.
  • Improved Glucose Tolerance: Studies have demonstrated that administration of [Pro3]-Gastric Inhibitory Polypeptide improves glucose tolerance in mouse models of diet-induced obesity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The compound's stability and solubility are crucial for its effectiveness in biological assays and therapeutic applications .

Applications

Scientific Uses

[Pro3]-Gastric Inhibitory Polypeptide has several applications in scientific research:

Introduction to GIP Receptor Pharmacology

Physiological Role of Glucose-Dependent Insulinotropic Polypeptide (GIP) in Mammalian Metabolism

Glucose-dependent insulinotropic polypeptide (GIP), secreted by intestinal K-cells primarily in the duodenum and jejunum, is a 42-amino acid incretin hormone essential for postprandial metabolic regulation [1] [5]. GIP exerts pleiotropic effects through its widely expressed G protein-coupled receptor (GIPR):

  • Insulin Secretion: Potentiates glucose-stimulated insulin release from pancreatic β-cells, contributing to 25–70% of postprandial insulin response alongside GLP-1 [1].
  • Adipose Regulation: Promotes lipid storage via stimulation of lipoprotein lipase activity and inhibition of adipocyte lipolysis [3] [5].
  • Bone Metabolism: Modulates bone remodeling through osteoblast proliferation and inhibition of osteoclastic resorption [1].
  • Neuronal Signaling: GIPR expression in CNS regions (hippocampus, cortex) influences appetite regulation and cognitive function [1] [9].

GIP Receptor (GIPR) Signaling Pathways and Metabolic Regulation

The class B GPCR GIPR activates multiple intracellular cascades upon ligand binding:

  • Primary Pathway: Gαs-mediated adenylate cyclase activation → increased cAMP → protein kinase A (PKA) and exchange protein activated by cAMP (Epac2) signaling [2]. This pathway enhances insulin exocytosis via KATP channel closure and voltage-gated Ca²⁺ channel activation [2] [8].
  • Secondary Effectors:
  • Phosphoinositide 3-kinase (PI3K)/Akt signaling in intestinal epithelia → upregulates peptide transporter PepT1 [8].
  • Anti-apoptotic actions in β-cells via protein kinase B (PKB)-mediated inhibition of apoptosis signal-regulating kinase 1 (ASK1) [2].
  • Kv channel modulation prolonging β-cell membrane depolarization [2].Table 1: Key GIPR-Mediated Signaling Pathways
TissueSignaling PathwayBiological Outcome
Pancreatic β-cellscAMP/PKA → KATP closureGlucose-dependent insulin secretion
AdipocytescAMP → PI3K/AktLipoprotein lipase activation, lipogenesis
Intestinal epitheliacAMP → Epac/PI3KEnhanced PepT1 membrane expression
OsteoblastscAMP → PKAOsteoblast proliferation, bone formation
NeuronscAMP/CREBAppetite regulation, neuroprotection

Rationale for Developing GIPR Antagonists in Metabolic Disease Research

Paradoxically, both GIPR agonism and antagonism show therapeutic potential for obesity:

  • Obesity Link: GIPR knockout mice exhibit resistance to diet-induced obesity and improved insulin sensitivity [3] [5].
  • Incretin Resistance: Type 2 diabetics show impaired GIP-stimulated insulin secretion despite elevated GIP levels [1] [5].
  • Adipose Expansion: GIP promotes nutrient partitioning toward adipose tissue, suggesting blockade could limit fat accumulation [3] [9].
  • Therapeutic Synergy: GIPR antagonists enhance weight loss effects of GLP-1R agonists via distinct neural circuits [9].

Emergence of [Pro3]-GIP as a Tool for Rodent-Specific GIPR Modulation

  • Rodent Specificity: Functions as a partial agonist/antagonist in mice but acts as a full agonist at human GIPR due to species divergence in receptor structure (68% human-mouse homology) [4] [7].
  • Proof-of-Concept Studies: In ob/ob mice, [Pro³]-GIP blocked GIP-induced insulin secretion and improved glucose tolerance [10].Table 2: Peptide Sequence Comparison Across Species
    PeptideAmino Acid Sequence (Positions 1-5)Receptor Interaction
    Native Mouse GIPYADGTFull agonist at mouse GIPR
    [Pro³]-GIP (Mouse)YAPGTPartial agonist/antagonist at mouse GIPR
    Native Human GIPYAEGTFull agonist at human GIPR
    Human [Pro³]-GIPYAPGTFull agonist at human GIPR [4]

Properties

Product Name

[Pro3]-GIP (Mouse)

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C225H342N62O64S

Molecular Weight

4971.62

InChI

InChI=1S/C225H342N62O64S/c1-21-113(11)178(285-213(340)163(108-290)278-199(326)149(91-125-63-67-130(294)68-64-125)265-206(333)159(99-175(307)308)274-212(339)162(107-289)279-218(345)180(115(13)23-3)283-209(336)151(90-123-48-29-26-30-49-123)275-220(347)182(120(18)291)280-172(302)105-247-214(341)164-60-45-84-287(164)222(349)119(17)251-186(313)133(230)88-124-61-65-129(293)66-62-124)216(343)250-118(16)185(312)254-145(77-85-352-20)195(322)272-157(97-173(303)304)204(331)258-140(57-38-42-81-229)196(323)282-179(114(12)22-2)217(344)261-141(59-44-83-243-225(239)240)189(316)259-143(70-74-166(232)296)193(320)260-144(71-75-167(233)297)194(321)271-158(98-174(305)306)205(332)266-150(89-122-46-27-25-28-47-122)208(335)281-177(112(9)10)215(342)276-155(95-169(235)299)203(330)267-153(93-127-102-245-135-53-34-32-51-132(127)135)201(328)264-148(87-111(7)8)198(325)263-147(86-110(5)6)197(324)249-117(15)184(311)253-142(69-73-165(231)295)192(319)255-136(58-43-82-242-224(237)238)187(314)246-104-171(301)252-137(54-35-39-78-226)188(315)256-139(56-37-41-80-228)191(318)277-161(106-288)211(338)273-160(100-176(309)310)207(334)268-152(92-126-101-244-134-52-33-31-50-131(126)134)200(327)257-138(55-36-40-79-227)190(317)269-154(94-128-103-241-109-248-128)202(329)270-156(96-170(236)300)210(337)284-181(116(14)24-4)219(346)286-183(121(19)292)221(348)262-146(223(350)351)72-76-168(234)298/h25-34,46-53,61-68,101-103,109-121,133,136-164,177-183,244-245,288-294H,21-24,35-45,54-60,69-100,104-108,226-230H2,1-20H3,(H2,231,295)(H2,232,296)(H2,233,297)(H2,234,298)(H2,235,299)(H2,236,300)(H,241,248)(H,246,314)(H,247,341)(H,249,324)(H,250,343)(H,251,313)(H,252,301)(H,253,311)(H,254,312)(H,255,319)(H,256,315)(H,257,327)(H,258,331)(H,259,316)(H,260,320)(H,261,344)(H,262,348)(H,263,325)(H,264,328)(H,265,333)(H,266,332)(H,267,330)(H,268,334)(H,269,317)(H,270,329)(H,271,321)(H,272,322)(H,273,338)(H,274,339)(H,275,347)(H,276,342)(H,277,318)(H,278,326)(H,279,345)(H,280,302)(H,281,335)(H,282,323)(H,283,336)(H,284,337)(H,285,340)(H,286,346)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,350,351)(H4,237,238,242)(H4,239,240,243)/t113-,114-,115-,116-,117-,118-,119-,120+,121+,133-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,177-,178-,179-,180-,181-,182-,183-/m0/s1

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.